molecular formula C20H15N B14608941 4-(Pyren-1-YL)butanenitrile CAS No. 61098-96-2

4-(Pyren-1-YL)butanenitrile

Cat. No.: B14608941
CAS No.: 61098-96-2
M. Wt: 269.3 g/mol
InChI Key: DMMHXEYHZSBYCN-UHFFFAOYSA-N
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Description

4-(Pyren-1-YL)butanenitrile is an organic compound that features a pyrene moiety attached to a butanenitrile group. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyren-1-YL)butanenitrile typically involves the reaction of pyrene with butanenitrile under specific conditions. One common method is the cyclisation of ethyl 4-(pyren-2-yl)butanoate, which is prepared from 2-acetyl-THPy . This reaction is often facilitated by the use of strong acids like hydrofluoric acid (HF) to achieve the desired cyclisation .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would likely involve the same cyclisation and dehydrogenation steps as in laboratory synthesis but optimized for scale.

Chemical Reactions Analysis

Types of Reactions

4-(Pyren-1-YL)butanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert the nitrile group to an amine.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing nitriles to amines.

    Substitution: Sodium cyanide (NaCN) in the presence of a suitable catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Products may include pyrene carboxylic acids or pyrene ketones.

    Reduction: The primary product is 4-(Pyren-1-YL)butylamine.

    Substitution: Various substituted pyrene derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Pyren-1-YL)butanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyren-1-YL)butanenitrile involves its interaction with various molecular targets through its nitrile and pyrene moieties. The nitrile group can participate in nucleophilic addition reactions, while the pyrene moiety can engage in π-π stacking interactions with aromatic systems . These interactions can influence the compound’s photophysical properties and its behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyren-1-YL)butanenitrile is unique due to its combination of a pyrene moiety with a nitrile group, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific fluorescence characteristics and chemical reactivity.

Properties

IUPAC Name

4-pyren-1-ylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMHXEYHZSBYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70820772
Record name 4-(Pyren-1-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70820772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61098-96-2
Record name 4-(Pyren-1-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70820772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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